

Application Notes and Protocols: Preparation of Glycosyl Mesylates with Methanesulfonic Anhydride

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Compound of Interest

Compound Name: Methanesulfonic anhydride

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Introduction

Glycosyl mesylates are valuable intermediates in carbohydrate chemistry, serving as effective glycosyl donors for the formation of glycosidic bonds. Their reactivity can be tuned based on the protecting groups on the sugar backbone, making them versatile tools in the synthesis of complex oligosaccharides and glycoconjugates. The use of **methanesulfonic anhydride** (Ms_2O) for the preparation of glycosyl mesylates offers a distinct advantage over the more common methanesulfonyl chloride (MsCl) by preventing the formation of chlorinated byproducts.^[1] This document provides detailed application notes and protocols for the preparation of glycosyl mesylates from glycosyl hemiacetals using **methanesulfonic anhydride**.

Reaction Principle

The reaction involves the activation of the anomeric hydroxyl group of a glycosyl hemiacetal with **methanesulfonic anhydride** in the presence of a hindered amine base. This process leads to the in situ formation of the corresponding glycosyl mesylate. The choice of base and reaction conditions can influence the anomeric selectivity of the resulting mesylate. These reactive intermediates are typically used immediately in subsequent glycosylation reactions.

Advantages of Methanesulfonic Anhydride

- **Avoidance of Chlorinated Byproducts:** Unlike methanesulfonyl chloride, **methanesulfonic anhydride** does not introduce chloride ions into the reaction mixture, thus preventing the formation of undesired glycosyl chlorides.^[1]
- **Mild Reaction Conditions:** The mesylation can often be carried out at room temperature, making it compatible with a wide range of protecting groups.
- **High Reactivity:** **Methanesulfonic anhydride** is a powerful activating agent, leading to efficient conversion of the hemiacetal to the mesylate.

Data Presentation

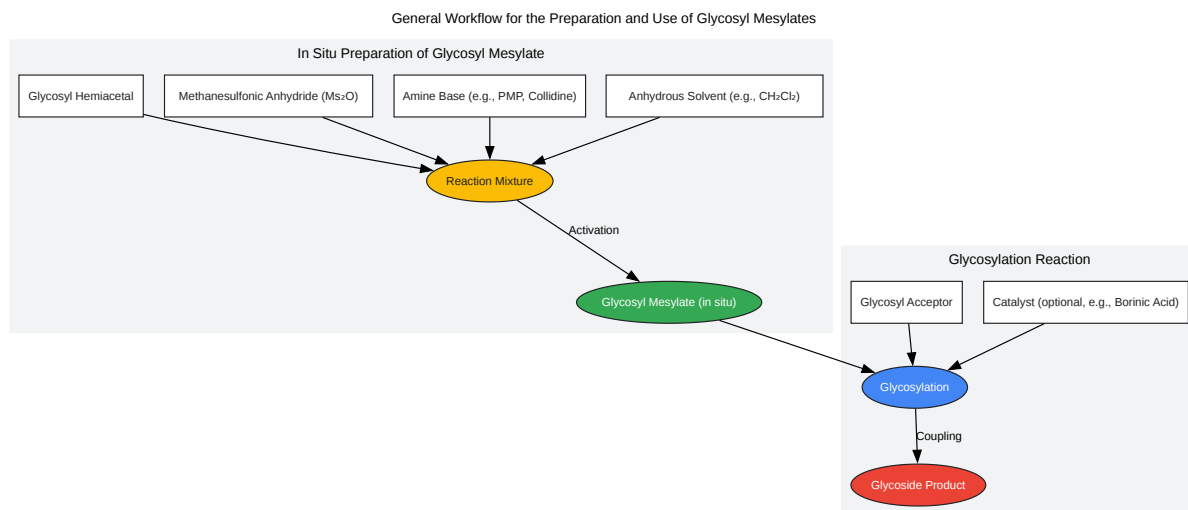
The following table summarizes representative examples of the in situ preparation of glycosyl mesylates using **methanesulfonic anhydride** and their subsequent use in glycosylation reactions.

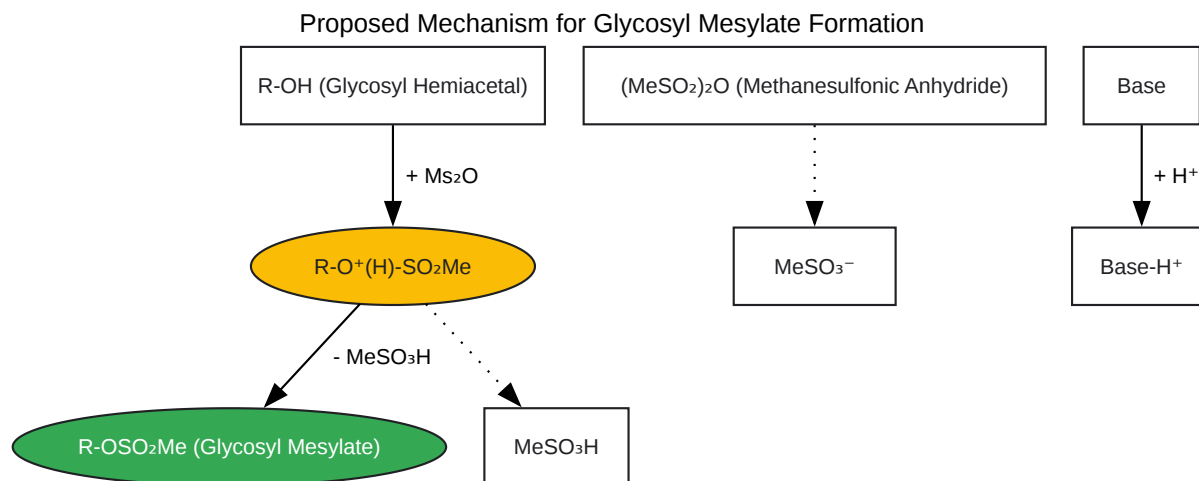
Glycosyl Donor (Hemiacetal)	Base	Solvent	Temp (°C)	Time (h)	Glycosyl Acceptor	Product	Yield (%)	Ref.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose	2,4,6-Collidine	CH ₂ Cl ₂	23	0.5	Methyl 2,3,6-tri-O-benzyl- α -D-glucopyranoside	1,4- β -linked disaccharide	85	
2,3,4,6-Tetra-O-benzyl-D-galactopyranose	1,2,2,6,6-Pentamethylpiperidine (PMP)	CH ₂ Cl ₂	23	0.5	Methyl 2,3,6-tri-O-benzyl- α -D-glucopyranoside	1,4- β -linked disaccharide	82	[2]
2,3,4-Tri-O-benzyl-L-fucopyranose	2,4,6-Collidine	CH ₂ Cl ₂	23	0.5	Methyl 2,3,6-tri-O-benzyl- α -D-glucopyranoside	1,4- β -linked disaccharide	78	
2,3,4,6-Tetra-O-acetyl-D-glucopyranose	1,2,2,6,6-Pentamethylpiperidine (PMP)	CH ₂ Cl ₂	23	1	Cholesterol	β -D-glucopyranosyl cholesterol	75	

glucopy

ranose

Mandatory Visualization Reaction Workflow





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References

- 1. Methanesulfonic anhydride : a protective reagent_Chemicalbook [chemicalbook.com]
- 2. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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